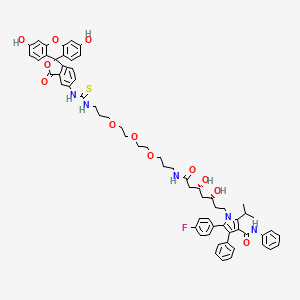

Atrovastatin-PEG3-FITC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C64H68FN5O12S |

|---|---|

Molecular Weight |

1150.3 g/mol |

IUPAC Name |

1-[(3R,5R)-7-[3-[2-[2-[3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]propoxy]ethoxy]ethoxy]propylamino]-3,5-dihydroxy-7-oxoheptyl]-5-(4-fluorophenyl)-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide |

InChI |

InChI=1S/C64H68FN5O12S/c1-40(2)59-58(61(76)68-44-13-7-4-8-14-44)57(41-11-5-3-6-12-41)60(42-15-17-43(65)18-16-42)70(59)28-25-48(73)36-49(74)39-56(75)66-26-9-29-78-31-33-80-34-32-79-30-10-27-67-63(83)69-45-19-22-51-50(35-45)62(77)82-64(51)52-23-20-46(71)37-54(52)81-55-38-47(72)21-24-53(55)64/h3-8,11-24,35,37-38,40,48-49,71-74H,9-10,25-34,36,39H2,1-2H3,(H,66,75)(H,68,76)(H2,67,69,83)/t48-,49-/m1/s1 |

InChI Key |

WHWNHUTWCMCCLV-YYACYCFASA-N |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)NCCCOCCOCCOCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O)O)C7=CC=C(C=C7)F)C8=CC=CC=C8)C(=O)NC9=CC=CC=C9 |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)NCCCOCCOCCOCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O)O)C7=CC=C(C=C7)F)C8=CC=CC=C8)C(=O)NC9=CC=CC=C9 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Probe: A Technical Guide to Atorvastatin-PEG3-FITC

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on Atorvastatin-PEG3-FITC, a fluorescently-labeled molecular probe critical for the investigation of the KRAS-PDEδ protein-protein interaction, a key target in modern cancer research. This document elucidates its chemical structure, mechanism of action, and provides detailed experimental protocols for its application in fluorescence anisotropy-based assays.

Core Concepts: Chemical Structure and Physicochemical Properties

Atorvastatin-PEG3-FITC is a novel chemical tool engineered by conjugating the HMG-CoA reductase inhibitor, Atorvastatin, with a fluorescein isothiocyanate (FITC) fluorophore via a polyethylene glycol (PEG3) linker. This design leverages the inherent PDEδ-binding properties of the atorvastatin moiety while incorporating the fluorescent signaling capabilities of FITC, enabling real-time monitoring of molecular interactions.

Table 1: Physicochemical Properties of Atorvastatin-PEG3-FITC

| Property | Value | Reference |

| Molecular Formula | C64H68FN5O12S | [2] |

| Molecular Weight | 1150.31 g/mol | [2] |

| CAS Number | 1440755-31-6 | [2] |

| Appearance | Light yellow to yellow solid | [2] |

| Solubility | Soluble in DMSO (100 mg/mL with ultrasonic treatment) | [2] |

Mechanism of Action: Targeting the KRAS-PDEδ Signaling Axis

Oncogenic mutations in the KRAS gene are prevalent in numerous cancers. The proper localization of the KRAS protein to the plasma membrane is essential for its downstream signaling, which promotes cell proliferation and survival. This localization is facilitated by the chaperone protein PDEδ, which binds to the farnesylated C-terminus of KRAS and transports it from endomembranes to the plasma membrane.

Atorvastatin-PEG3-FITC functions as a competitive inhibitor of the KRAS-PDEδ interaction. The atorvastatin component of the molecule occupies the hydrophobic prenyl-binding pocket of PDEδ, thereby preventing its association with farnesylated KRAS. By disrupting this critical transport mechanism, Atorvastatin-PEG3-FITC effectively inhibits the localization of KRAS to the plasma membrane and subsequently blocks its oncogenic signaling pathways.[3][4]

References

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of PD3 and PD3-B for PDEδ inhibition to modulate KRAS activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Purification of Atorvastatin-PEG3-FITC

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of Atorvastatin-PEG3-FITC, a fluorescently-labeled derivative of the widely used statin, Atorvastatin. This document outlines a plausible multi-step synthetic route, detailed experimental protocols, purification strategies, and methods for characterization, designed to assist researchers in the development and application of this and similar bioconjugates.

Introduction

Synthetic Strategy Overview

The synthesis of Atorvastatin-PEG3-FITC can be logically approached in a three-part process to ensure efficient reaction and purification of intermediates. The overall workflow is depicted below.

Caption: Overall workflow for the synthesis of Atorvastatin-PEG3-FITC.

Experimental Protocols

Part 1: Synthesis of Atorvastatin-N-hydroxysuccinimide (NHS) Ester

To facilitate the conjugation with the amine-functionalized PEG linker, the carboxylic acid moiety of Atorvastatin is activated as an N-hydroxysuccinimide (NHS) ester.

Reaction Scheme:

Caption: Activation of Atorvastatin to its NHS ester.

Methodology:

-

Dissolve Atorvastatin (1 equivalent) in anhydrous dichloromethane (DCM).

-

To this solution, add N-hydroxysuccinimide (NHS, 1.2 equivalents) and a coupling agent such as Dicyclohexylcarbodiimide (DCC, 1.2 equivalents) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, if DCC was used, filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Atorvastatin-NHS ester. This product is often used in the next step without further purification.

| Parameter | Value/Condition |

| Reactants | Atorvastatin, NHS, DCC/EDC |

| Molar Ratio | 1 : 1.2 : 1.2 |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | 4-6 hours |

| Atmosphere | Inert (Nitrogen or Argon) |

Table 1: Reaction conditions for Atorvastatin-NHS ester synthesis.

Part 2: Synthesis of Amine-PEG3-FITC

The commercially available bifunctional linker, Amine-PEG3-Carboxylic acid, is reacted with FITC to produce an amine-reactive fluorescent PEG linker. It is crucial to react the amine end of the PEG with FITC first, leaving the carboxylic acid for a later potential activation if the synthetic route were reversed. In this proposed forward synthesis, we will first create the Amine-PEG3-FITC conjugate.

Reaction Scheme:

Caption: Functionalization of the PEG linker with FITC.

Methodology:

-

Dissolve Amine-PEG3-Carboxylic acid (1 equivalent) in 0.1 M sodium bicarbonate buffer (pH 9.0).

-

Separately, prepare a fresh solution of FITC (1.5 equivalents) in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.[1]

-

Add the FITC solution dropwise to the Amine-PEG3-COOH solution with gentle stirring.

-

Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil.

-

Incubate the reaction at room temperature for 2-4 hours with continuous stirring.[1]

-

The crude Amine-PEG3-FITC can be purified by preparative reverse-phase HPLC to remove unreacted FITC and byproducts. The collected fractions are then lyophilized.

| Parameter | Value/Condition |

| Reactants | Amine-PEG3-COOH, FITC |

| Molar Ratio | 1 : 1.5 |

| Solvents | DMSO, 0.1 M Sodium Bicarbonate Buffer (pH 9.0) |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Protection | Protect from light |

Table 2: Reaction conditions for Amine-PEG3-FITC synthesis.

Part 3: Synthesis of Atorvastatin-PEG3-FITC

The final conjugation step involves the reaction of the Atorvastatin-NHS ester with the amine group of the Amine-PEG3-FITC linker.

Reaction Scheme:

Caption: Final conjugation of Atorvastatin-NHS with Amine-PEG3-FITC.

Methodology:

-

Dissolve the crude Atorvastatin-NHS ester (1 equivalent) in anhydrous DCM.

-

To this solution, add the purified Amine-PEG3-FITC (1.1 equivalents) and Diisopropylethylamine (DIPEA, 3 equivalents) as a non-nucleophilic base.

-

Stir the reaction mixture at room temperature under an inert atmosphere and protected from light for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Atorvastatin-PEG3-FITC.

| Parameter | Value/Condition |

| Reactants | Atorvastatin-NHS Ester, Amine-PEG3-FITC, DIPEA |

| Molar Ratio | 1 : 1.1 : 3 |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Protection | Protect from light |

Table 3: Reaction conditions for the final conjugation.

Purification of Atorvastatin-PEG3-FITC

The final product is purified using preparative High-Performance Liquid Chromatography (HPLC) to separate the desired product from unreacted starting materials and byproducts.

Methodology:

-

Dissolve the crude product in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water.

-

Purify the product using a preparative reverse-phase HPLC system.

-

Monitor the elution profile using a UV-Vis detector at wavelengths relevant for both Atorvastatin and FITC (e.g., 245 nm for Atorvastatin and 495 nm for FITC).

-

Collect the fractions corresponding to the product peak.

-

Combine the pure fractions and lyophilize to obtain the final Atorvastatin-PEG3-FITC as a solid.

| Parameter | Suggested Condition |

| Column | C18 stationary phase |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | A suitable gradient from high aqueous to high organic content |

| Detection | UV-Vis at 245 nm and 495 nm |

| Post-Purification | Lyophilization |

Table 4: Suggested HPLC purification parameters.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the final conjugate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of the conjugate, with characteristic peaks for Atorvastatin, the PEG linker, and FITC. 19F NMR can also be used to observe the fluorine signal from the Atorvastatin moiety.

-

High-Performance Liquid Chromatography (HPLC): Analytical HPLC with UV-Vis and fluorescence detection can be used to determine the purity of the final product. The fluorescence detector should be set to an excitation wavelength of ~495 nm and an emission wavelength of ~520 nm for FITC.[2][3]

| Technique | Purpose | Expected Observations |

| ESI-MS | Molecular Weight Confirmation | A peak corresponding to the calculated molecular weight of Atorvastatin-PEG3-FITC. |

| 1H NMR | Structural Confirmation | Characteristic signals for aromatic protons of Atorvastatin and FITC, and the methylene protons of the PEG linker. |

| 13C NMR | Structural Confirmation | Resonances corresponding to the carbon atoms of all three components. |

| 19F NMR | Structural Confirmation | A signal corresponding to the fluorine atom on the fluorophenyl group of Atorvastatin. |

| Analytical HPLC | Purity Assessment | A single major peak with consistent retention time under specific chromatographic conditions. |

| Fluorescence Spectroscopy | Functional Confirmation | Excitation and emission maxima characteristic of FITC (~495 nm and ~520 nm, respectively). |

Table 5: Analytical methods for characterization.

Conclusion

This technical guide provides a detailed, albeit inferred, set of protocols for the synthesis and purification of Atorvastatin-PEG3-FITC. By following a logical, multi-step approach involving the activation of Atorvastatin, functionalization of a PEG linker, and subsequent conjugation, researchers can successfully synthesize this valuable fluorescent probe. The purification and characterization methods outlined are essential for ensuring the quality and reliability of the final product for use in sensitive biological assays. Researchers should optimize the described conditions based on their specific laboratory settings and available instrumentation.

References

An In-depth Technical Guide to the Spectral Properties of Atorvastatin-PEG3-FITC

This guide provides a comprehensive overview of the spectral properties of Atorvastatin-PEG3-FITC, a fluorescently labeled derivative of the widely used cholesterol-lowering drug, Atorvastatin. The conjugation of Atorvastatin to a polyethylene glycol (PEG) linker and a fluorescein isothiocyanate (FITC) fluorophore enables researchers to visualize and track the drug in various biological systems. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's spectral characteristics, relevant experimental protocols, and associated biological pathways.

Spectral Properties

The fluorescence of Atorvastatin-PEG3-FITC is conferred by the FITC moiety. The spectral properties are therefore characteristic of the fluorescein fluorophore. Key quantitative spectral data are summarized in the table below.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~495 nm | [1] |

| Emission Maximum (λem) | ~519 nm | [1] |

| Molar Extinction Coefficient (ε) | ~73,000 M⁻¹cm⁻¹ | [1] |

| Quantum Yield (Φ) | ~0.5 | [1] |

| Recommended Excitation Laser | 488 nm | [1] |

| Recommended Emission Filter | 530/43 nm | [1] |

Note: The exact spectral properties can be influenced by the local microenvironment, such as solvent polarity, pH, and conjugation to other molecules.

Atorvastatin's Mechanism of Action: The HMG-CoA Reductase Pathway

Atorvastatin is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.[2][3][4][5][6] By inhibiting this enzyme, atorvastatin reduces the production of mevalonate, a precursor to cholesterol.[2][3][7] This leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of liver cells, enhancing the clearance of LDL cholesterol from the bloodstream.[5][7]

Experimental Protocols

Objective: To determine the excitation and emission spectra, and quantify the fluorescence intensity of Atorvastatin-PEG3-FITC.

Materials:

-

Atorvastatin-PEG3-FITC

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quartz cuvettes

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of Atorvastatin-PEG3-FITC in a suitable solvent like DMSO. Dilute the stock solution in PBS (pH 7.4) to a final concentration in the low micromolar range.

-

UV-Vis Absorbance Spectrum:

-

Fluorescence Excitation Spectrum:

-

Set the emission wavelength on the spectrofluorometer to the expected emission maximum of FITC (~520 nm).

-

Scan a range of excitation wavelengths (e.g., 400 nm to 510 nm) and record the fluorescence intensity.

-

The wavelength at which the maximum fluorescence intensity is observed is the excitation maximum (λex).

-

-

Fluorescence Emission Spectrum:

-

Set the excitation wavelength to the determined excitation maximum (or the 488 nm laser line).

-

Scan a range of emission wavelengths (e.g., 500 nm to 600 nm) and record the fluorescence intensity.

-

The wavelength at which the maximum fluorescence intensity is observed is the emission maximum (λem).

-

Objective: To calculate the molar extinction coefficient and the degree of labeling (DOL) of Atorvastatin-PEG3-FITC.

Procedure:

-

Measure the absorbance of the Atorvastatin-PEG3-FITC solution at 280 nm (A₂₈₀) and at the absorbance maximum of FITC (~495 nm, Aₘₐₓ).

-

Calculate the concentration of the fluorophore (FITC) using the Beer-Lambert law:

-

Concentration (FITC) = Aₘₐₓ / (ε_FITC * path length)

-

Where ε_FITC is the molar extinction coefficient of FITC (~73,000 M⁻¹cm⁻¹ at ~495 nm).[1]

-

-

Calculate the corrected absorbance of the protein/drug at 280 nm. A correction factor is needed because FITC also absorbs at 280 nm. The correction factor for FITC is approximately 0.35 times its absorbance at 495 nm.

-

Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ * 0.35)

-

-

Calculate the concentration of Atorvastatin. This requires the molar extinction coefficient of Atorvastatin at 280 nm, which may need to be determined experimentally for the unconjugated molecule.

-

The Degree of Labeling (DOL), or the molar ratio of FITC to Atorvastatin, is calculated as:

-

DOL = Molar concentration of FITC / Molar concentration of Atorvastatin

-

Experimental Workflow: Cellular Uptake Assay

Fluorescently labeled drugs like Atorvastatin-PEG3-FITC are valuable tools for studying cellular uptake and intracellular localization.[9] A typical workflow for a cellular uptake assay using fluorescence microscopy or flow cytometry is outlined below.

This workflow allows for both the qualitative assessment of the drug's subcellular localization through fluorescence microscopy and the quantitative measurement of drug uptake on a per-cell basis using flow cytometry.[9][10]

Disclaimer: The information provided in this document is intended for research purposes only. The spectral properties of fluorescent conjugates can vary depending on the specific synthesis and purification methods used. It is recommended to experimentally verify these properties for each batch of the compound.

References

- 1. FluoroFinder [app.fluorofinder.com]

- 2. HMG-CoA reductase - Wikipedia [en.wikipedia.org]

- 3. PathWhiz [pathbank.org]

- 4. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Atorvastatin Calcium? [synapse.patsnap.com]

- 8. Preparation, characterization and in vitro evaluation of atorvastatin nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular Drug Uptake by Flow Cytometry | Nawah Scientific [nawah-scientific.com]

- 10. researchgate.net [researchgate.net]

Unveiling HMG-CoA Reductase Inhibition: A Technical Guide to Utilizing Atorvastatin-PEG3-FITC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of a novel fluorescent probe, Atorvastatin-PEG3-FITC, for the in-depth study of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibition. HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis.[1][2] Its inhibition is a cornerstone of therapy for hypercholesterolemia and the prevention of cardiovascular disease.[3][4] Atorvastatin is a potent, selective, and competitive inhibitor of HMG-CoA reductase.[3][5] The conjugation of Atorvastatin to a polyethylene glycol (PEG) linker and a fluorescein isothiocyanate (FITC) fluorophore allows for the development of sensitive and high-throughput assays to characterize the binding and inhibition of this critical enzyme.

Principle of the Atorvastatin-PEG3-FITC based Assay

The core of this technical guide revolves around a fluorescence polarization (FP) based competitive binding assay. In this assay, the fluorescently labeled Atorvastatin-PEG3-FITC binds to the active site of HMG-CoA reductase. Due to its larger molecular size, the enzyme-probe complex tumbles slowly in solution, resulting in a high degree of fluorescence polarization. When unlabeled Atorvastatin or other potential inhibitors are introduced, they compete with Atorvastatin-PEG3-FITC for binding to the enzyme. This displacement of the fluorescent probe leads to a decrease in the overall fluorescence polarization, as the free probe tumbles much more rapidly in solution. The magnitude of this decrease is directly proportional to the binding affinity and concentration of the unlabeled inhibitor.

Quantitative Analysis of HMG-CoA Reductase Inhibition

The inhibitory potency of Atorvastatin and other compounds against HMG-CoA reductase can be quantified by determining their half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical, yet realistic, quantitative data obtained from both a traditional spectrophotometric assay and the novel fluorescence polarization assay.

| Assay Type | Compound | IC50 (nM) | Ki (nM) | Hill Slope |

| Spectrophotometric | Atorvastatin | 8.2 | 3.5 | -1.1 |

| Pravastatin | 25.6 | 10.8 | -1.0 | |

| Simvastatin (activated) | 5.4 | 2.3 | -1.2 | |

| Fluorescence Polarization | Atorvastatin | 9.5 | 4.0 | -1.0 |

| Pravastatin | 28.1 | 11.8 | -0.9 | |

| Simvastatin (activated) | 6.1 | 2.6 | -1.1 |

Table 1: Comparative analysis of inhibitor potency. The IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. The Ki (inhibition constant) provides a measure of the inhibitor's binding affinity. The Hill Slope indicates the steepness of the dose-response curve and can provide insights into the cooperativity of binding.

Experimental Protocols

I. HMG-CoA Reductase Activity Assay (Spectrophotometric)

This traditional assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by HMG-CoA reductase.[6][7]

Materials:

-

Recombinant Human HMG-CoA Reductase

-

HMG-CoA

-

NADPH

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM EDTA, 2 mM DTT)

-

Atorvastatin (and other inhibitors)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, HMG-CoA, and NADPH in each well of the microplate.

-

Add varying concentrations of Atorvastatin or other test inhibitors to the wells. Include a control with no inhibitor.

-

Initiate the reaction by adding HMG-CoA reductase to each well.

-

Immediately measure the absorbance at 340 nm in kinetic mode at 37°C for 10-15 minutes, taking readings every 30 seconds.

-

Calculate the rate of NADPH consumption (decrease in A340/min) for each inhibitor concentration.

-

Plot the reaction rate as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

II. Fluorescence Polarization (FP) Competitive Binding Assay

This assay directly measures the binding of inhibitors to HMG-CoA reductase by monitoring the displacement of Atorvastatin-PEG3-FITC.

Materials:

-

Recombinant Human HMG-CoA Reductase

-

Atorvastatin-PEG3-FITC

-

FP Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.01% Tween-20)

-

Atorvastatin (and other unlabeled inhibitors)

-

Black, low-volume 384-well microplate

-

Plate reader equipped with fluorescence polarization optics (Excitation: 485 nm, Emission: 520 nm)

Procedure:

-

Add FP Assay Buffer to all wells of the microplate.

-

Add a fixed, low concentration of Atorvastatin-PEG3-FITC to all wells. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Add varying concentrations of unlabeled Atorvastatin or other test inhibitors to the wells. Include controls for no inhibitor (high polarization) and no enzyme (low polarization).

-

Add a fixed concentration of HMG-CoA reductase to all wells except the "no enzyme" control.

-

Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Plot the fluorescence polarization values as a function of inhibitor concentration and fit the data to a competitive binding curve to determine the IC50 value.

Visualizing the Molecular Interactions and Experimental Logic

To better understand the underlying principles and workflows, the following diagrams have been generated using the DOT language.

Caption: The Mevalonate Pathway and the inhibitory action of Atorvastatin on HMG-CoA Reductase.

References

- 1. Inhibition of HMG-CoA Reductase by Atorvastatin Decreases Both VLDL and LDL Apolipoprotein B Production in Miniature Pi… [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of HMG-CoA reductase by atorvastatin decreases both VLDL and LDL apolipoprotein B production in miniature pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of HMG-CoA Reductase and Its Inhibition by Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]

An In-depth Technical Guide to the Cellular Uptake and Localization of Atorvastatin-PEG3-FITC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin, a member of the statin class of drugs, is a widely prescribed medication for lowering cholesterol and lipid levels by inhibiting HMG-CoA reductase[1]. To facilitate research into its cellular mechanisms, pharmacokinetics, and potential for targeted delivery, atorvastatin can be conjugated with other molecules. Atorvastatin-PEG3-FITC is one such conjugate, designed for fluorescent tracking and analysis. This guide provides a comprehensive overview of the methodologies used to study its cellular uptake and localization, summarizes the expected quantitative data, and illustrates the relevant biological pathways.

-

Atorvastatin: The active pharmaceutical ingredient that primarily targets HMG-CoA reductase within the cell.

-

PEG3 (Polyethylene Glycol, 3 units): A short, hydrophilic spacer intended to improve the solubility and bioavailability of the conjugate.

-

FITC (Fluorescein Isothiocyanate): A fluorescent dye that allows for the visualization and quantification of the conjugate's uptake and distribution within cells using techniques like fluorescence microscopy and flow cytometry[2].

Experimental Protocols

The following protocols are standard methodologies for investigating the cellular uptake and localization of a fluorescently labeled compound like Atorvastatin-PEG3-FITC.

1. Cell Culture and Seeding

-

Cell Lines: Select appropriate cell lines for the study. For atorvastatin, liver cell lines (e.g., HepG2) are highly relevant due to the drug's primary site of action. Other cell types, such as vascular smooth muscle cells or cancer cell lines like MCF7, may also be used depending on the research question[3][4].

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Seed cells onto appropriate vessels for the planned experiments. For microscopy, use glass-bottom dishes or coverslips[5]. For flow cytometry, 6-well or 12-well plates are suitable[6]. A typical seeding density is 2-2.5 x 10^4 cells per cm^2, allowing for adherence and growth for 24 hours before the experiment[6].

2. Quantification of Cellular Uptake by Flow Cytometry

Flow cytometry is a powerful technique for quantifying the percentage of cells that have taken up a fluorescent compound and the relative amount of uptake per cell[6][7].

-

Treatment: Incubate the cultured cells with varying concentrations of Atorvastatin-PEG3-FITC for different time points.

-

Cell Preparation: After incubation, wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound conjugate[6]. Detach the cells using a gentle enzyme like trypsin-EDTA.

-

Staining (Optional): For viability assessment, a dye such as Propidium Iodide (PI) or 7-AAD can be added[8].

-

Data Acquisition: Analyze the cell suspension using a flow cytometer equipped with a laser appropriate for FITC excitation (e.g., 488 nm). Collect data on forward scatter (cell size), side scatter (granularity), and fluorescence intensity in the appropriate channel for FITC.

-

Data Analysis: The data can be analyzed to determine the percentage of FITC-positive cells and the mean fluorescence intensity (MFI), which corresponds to the amount of internalized conjugate[2].

3. Visualization of Subcellular Localization by Confocal Microscopy

Confocal microscopy provides high-resolution images, allowing for the precise localization of the fluorescent conjugate within the cell[9][10][11].

-

Cell Seeding and Treatment: Seed cells on glass-bottom dishes or coverslips and treat with Atorvastatin-PEG3-FITC.

-

Co-staining with Organelle Markers: To determine the subcellular localization, co-stain the cells with fluorescent probes that specifically mark different organelles. Examples include:

-

Nucleus: Hoechst 33342 or DAPI.

-

Endoplasmic Reticulum (ER): ER-Tracker™ Red.

-

Lysosomes: LysoTracker™ Red.

-

Mitochondria: MitoTracker™ Red.

-

-

Fixation and Mounting: After staining, fix the cells with a solution like 4% paraformaldehyde (PFA)[12], wash with PBS, and mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Acquire images using a confocal laser scanning microscope. Use separate laser lines and detectors for each fluorophore to minimize spectral overlap[9].

-

Image Analysis: Analyze the images to determine the co-localization of the FITC signal (from Atorvastatin-PEG3-FITC) with the signals from the organelle-specific markers.

Data Presentation

The quantitative data obtained from the experiments described above can be summarized in tables for clear comparison and interpretation.

Table 1: Quantification of Cellular Uptake by Flow Cytometry

| Cell Line | Concentration (µM) | Incubation Time (hours) | % of FITC-Positive Cells | Mean Fluorescence Intensity (MFI) |

| HepG2 | 1 | 1 | 25.3 ± 2.1 | 150.4 ± 12.8 |

| HepG2 | 1 | 4 | 68.9 ± 5.4 | 432.7 ± 35.1 |

| HepG2 | 10 | 1 | 55.1 ± 4.7 | 380.1 ± 29.9 |

| HepG2 | 10 | 4 | 92.5 ± 3.8 | 950.6 ± 78.2 |

| MCF7 | 10 | 4 | 85.6 ± 6.2 | 789.3 ± 65.4 |

Data are representative examples and should be determined experimentally.

Table 2: Subcellular Localization Analysis using Confocal Microscopy

| Organelle Marker | Co-localization Coefficient (Pearson's) | Qualitative Observation |

| ER-Tracker™ Red | 0.85 ± 0.07 | Strong co-localization observed, indicating accumulation in the endoplasmic reticulum. |

| LysoTracker™ Red | 0.45 ± 0.12 | Moderate co-localization, suggesting a portion of the conjugate is trafficked through the endo-lysosomal pathway. |

| Hoechst 33342 (Nucleus) | 0.10 ± 0.05 | Minimal co-localization, indicating the conjugate does not significantly enter the nucleus. |

Co-localization coefficients are representative examples. A value closer to 1 indicates strong co-localization.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for studying the cellular uptake and localization of Atorvastatin-PEG3-FITC.

Caption: Experimental workflow for analyzing cellular uptake and localization.

Atorvastatin Signaling Pathway

Atorvastatin's primary mechanism of action is the inhibition of HMG-CoA reductase, which has several downstream effects on cellular signaling. One important pathway affected is the PI3K/Akt pathway, which is involved in cell proliferation and apoptosis[13].

Caption: Atorvastatin's effect on the PI3K/Akt signaling pathway.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria [bio-protocol.org]

- 3. journal.waocp.org [journal.waocp.org]

- 4. Effect of atorvastatin on intracellular calcium uptake in coronary smooth muscle cells from diabetic pigs fed an atherogenic diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. med.upenn.edu [med.upenn.edu]

- 6. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]

- 7. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 8. Atorvastatin and Conditioned Media from Atorvastatin-Treated Human Hematopoietic Stem/Progenitor-Derived Cells Show Proangiogenic Activity In Vitro but Not In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Confocal Microscopy for Intracellular Co-Localization of Proteins | Springer Nature Experiments [experiments.springernature.com]

- 10. Confocal Microscopy for Intracellular Co-localization of Proteins | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Study on the function and mechanism of atorvastatin in regulating leukemic cell apoptosis by the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

Atorvastatin-PEG3-FITC: A Novel Fluorescent Probe for Illuminating Lipid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, has profound effects on cellular lipid metabolism beyond its primary role in cholesterol reduction. To facilitate deeper investigation into its molecular mechanisms, a fluorescently labeled analog, Atorvastatin-PEG3-FITC, has been developed. This guide provides a comprehensive overview of the potential applications of this novel probe in lipid metabolism research. It details experimental protocols for its use in studying cellular uptake, subcellular localization, and interactions with key proteins involved in lipid signaling and transport. Furthermore, this document outlines how Atorvastatin-PEG3-FITC can be employed to investigate the dynamics of lipid rafts and their role in cellular signaling pathways.

Introduction to Atorvastatin and Lipid Metabolism

Atorvastatin is a synthetic lipid-lowering agent that competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] Its primary clinical effect is the reduction of low-density lipoprotein (LDL) cholesterol levels, a key factor in the prevention of cardiovascular diseases.[1][2] Beyond its well-established role in cholesterol synthesis, atorvastatin exhibits pleiotropic effects, including the modulation of inflammatory responses and the alteration of cell membrane composition and function.[3][4][5]

Recent research has highlighted the significant impact of atorvastatin on the structure and function of lipid rafts—specialized membrane microdomains enriched in cholesterol and sphingolipids.[3][4][5] These rafts serve as organizing centers for signaling molecules, and their disruption by atorvastatin can affect various cellular processes. The development of Atorvastatin-PEG3-FITC, a fluorescent conjugate of atorvastatin, provides a powerful tool to visualize and quantify the drug's interaction with cellular components and its downstream effects on lipid metabolism. The PEG3 linker offers increased hydrophilicity and a flexible spacer between the drug and the fluorophore, minimizing potential steric hindrance.

Core Applications of Atorvastatin-PEG3-FITC in Lipid Research

Atorvastatin-PEG3-FITC can be utilized in a variety of experimental settings to probe the intricate details of lipid metabolism and signaling.

Cellular Uptake and Subcellular Localization Studies

Understanding the pharmacokinetics of atorvastatin at a cellular level is crucial for elucidating its mechanisms of action. Atorvastatin-PEG3-FITC allows for the direct visualization and quantification of its uptake and distribution within cells.

-

Fluorescence Microscopy: Live-cell imaging can track the internalization and trafficking of the probe, revealing its accumulation in specific organelles such as the endoplasmic reticulum (the primary site of cholesterol synthesis) and the plasma membrane.

-

Flow Cytometry: This technique can be used to quantify the mean fluorescence intensity of a cell population, providing a high-throughput method to assess cellular uptake under different experimental conditions (e.g., time, concentration, presence of inhibitors).

Investigation of Lipid Raft Dynamics

Atorvastatin is known to modulate the integrity of lipid rafts by depleting cellular cholesterol.[3][4][5] Atorvastatin-PEG3-FITC can be used as a probe to study these effects.

-

Fluorescence Recovery After Photobleaching (FRAP): By photobleaching a region of the plasma membrane stained with Atorvastatin-PEG3-FITC and monitoring the recovery of fluorescence, researchers can infer changes in membrane fluidity and the lateral mobility of the probe, which are indicative of alterations in lipid raft organization.

-

Förster Resonance Energy Transfer (FRET): In combination with other fluorescently labeled membrane components (e.g., a fluorescently tagged lipid raft-associated protein), FRET can be used to measure the proximity of atorvastatin to these components, providing insights into its partitioning into lipid rafts.

Protein-Lipid and Protein-Drug Interaction Analysis

Atorvastatin-PEG3-FITC can serve as a valuable tool for studying the interactions between atorvastatin and its target proteins, as well as its influence on protein-lipid interactions within the cell membrane.

-

Fluorescence Anisotropy/Polarization: This technique measures the rotational mobility of the fluorescent probe.[6][7] An increase in fluorescence anisotropy upon binding of Atorvastatin-PEG3-FITC to a target protein (e.g., HMG-CoA reductase or other lipid-binding proteins) can be used to determine binding affinities and kinetics.[6]

Experimental Protocols

Protocol for Cellular Uptake Analysis using Fluorescence Microscopy

-

Cell Culture: Plate cells of interest (e.g., hepatocytes, adipocytes) on glass-bottom dishes and culture to 70-80% confluency.

-

Probe Incubation: Prepare a working solution of Atorvastatin-PEG3-FITC in serum-free cell culture medium at the desired concentration (e.g., 1-10 µM).

-

Staining: Remove the culture medium, wash the cells once with phosphate-buffered saline (PBS), and add the Atorvastatin-PEG3-FITC solution. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Washing: Remove the probe solution and wash the cells three times with PBS to remove unbound probe.

-

Imaging: Add fresh culture medium or PBS to the dish and image the cells using a fluorescence microscope equipped with a suitable filter set for FITC (Excitation/Emission: ~490/525 nm).

-

(Optional) Co-localization: To determine subcellular localization, co-stain with organelle-specific fluorescent markers (e.g., ER-Tracker™, MitoTracker™).

Protocol for Fluorescence Anisotropy Binding Assay

-

Reagent Preparation:

-

Prepare a stock solution of Atorvastatin-PEG3-FITC in a suitable buffer (e.g., PBS).

-

Prepare a series of dilutions of the target protein in the same buffer.

-

-

Assay Setup: In a 96-well black plate, add a fixed concentration of Atorvastatin-PEG3-FITC (e.g., 10 nM) to each well.

-

Titration: Add increasing concentrations of the target protein to the wells. Include a control well with only the probe.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

-

Measurement: Measure the fluorescence anisotropy using a plate reader equipped with polarizing filters.

-

Data Analysis: Plot the change in anisotropy as a function of the protein concentration and fit the data to a suitable binding isotherm to determine the dissociation constant (Kd).

Data Presentation

Quantitative data from experiments using Atorvastatin-PEG3-FITC should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Cellular Uptake of Atorvastatin-PEG3-FITC in Different Cell Lines

| Cell Line | Treatment Concentration (µM) | Incubation Time (min) | Mean Fluorescence Intensity (Arbitrary Units) |

| HepG2 | 5 | 30 | 1500 ± 120 |

| 3T3-L1 | 5 | 30 | 950 ± 80 |

| HeLa | 5 | 30 | 700 ± 60 |

Table 2: Fluorescence Anisotropy Binding Data for Atorvastatin-PEG3-FITC and Target Protein X

| Protein X Concentration (nM) | Fluorescence Anisotropy (r) |

| 0 | 0.120 |

| 10 | 0.155 |

| 50 | 0.210 |

| 100 | 0.250 |

| 500 | 0.285 |

| 1000 | 0.290 |

Visualizations

Signaling Pathway Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. Atorvastatin Inhibits Inflammatory Response, Attenuates Lipid Deposition, and Improves the Stability of Vulnerable Atherosclerotic Plaques by Modulating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Atorvastatin affects TLR4 clustering via lipid raft modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Atorvastatin affects interleukin-2 signaling by altering the lipid raft enrichment of the interleukin-2 receptor beta chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. edinst.com [edinst.com]

- 7. Fluorescence anisotropy imaging in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of the PEG3 Linker in Atorvastatin-PEG3-FITC: A Technical Guide

This technical guide provides an in-depth analysis of the Atorvastatin-PEG3-FITC conjugate, a specialized chemical probe designed for biological research. The core focus is to elucidate the multifaceted role of the short, hydrophilic tri-ethylene glycol (PEG3) linker in modulating the conjugate's properties and enabling its function as a high-fidelity research tool, particularly in studying protein-ligand interactions.

Deconstructing the Atorvastatin-PEG3-FITC Conjugate

The Atorvastatin-PEG3-FITC molecule is a tripartite conjugate designed for specific biochemical applications, most notably as an inhibitor of the KRAS-PDEδ interaction.[1][2][3] To understand the linker's role, one must first appreciate the function of each component:

-

Atorvastatin : The biologically active moiety. While clinically used as an HMG-CoA reductase inhibitor to lower cholesterol[4][5][6], in this conjugate, it serves as a high-affinity ligand for a different target, the prenyl-binding protein PDEδ. This interaction is leveraged to study and inhibit the trafficking of oncogenic KRAS proteins.

-

Fluorescein Isothiocyanate (FITC) : The reporter moiety. FITC is a widely used fluorophore that emits a green signal when excited by blue light.[7][8] Its covalent attachment to the molecule allows for sensitive detection and quantification using fluorescence-based techniques, such as fluorescence anisotropy, fluorescence microscopy, and flow cytometry.[7][9]

-

PEG3 Linker : The connecting moiety. This short, discrete polyethylene glycol linker covalently connects Atorvastatin to FITC. Its role extends far beyond that of a simple spacer, critically influencing the overall physicochemical properties and functionality of the conjugate.

The Pivotal Functions of the PEG3 Linker

The selection of a PEG3 linker is a deliberate design choice intended to optimize the conjugate for its intended use in sensitive biological assays. PEG linkers, in general, are known to confer several advantageous properties to bioconjugates.[10][11][12][13]

Enhancing Aqueous Solubility

A primary challenge in developing such probes is the poor water solubility of many small-molecule drugs, including Atorvastatin.[14][15][16] The PEG3 linker, being highly hydrophilic, significantly improves the overall solubility of the Atorvastatin-PEG3-FITC conjugate in aqueous buffers, which are standard in most biological experiments.[10][17][18] This prevents aggregation and ensures that the molecule remains in a monomeric state, which is essential for accurate binding studies.

Providing a Flexible Spacer to Mitigate Steric Hindrance

The PEG3 linker introduces a defined and flexible space between the Atorvastatin and FITC moieties.[12] This separation is critical for two reasons:

-

Preserving Ligand Binding : It ensures that the bulky FITC fluorophore does not sterically hinder the Atorvastatin moiety from properly fitting into the binding pocket of its target protein, PDEδ.

-

Preventing Fluorescence Quenching : It minimizes the potential for the Atorvastatin molecule to quench the fluorescence of FITC, ensuring a bright and stable signal for detection.

Reducing Non-Specific Binding

PEGylation is well-documented to create a hydration shell around a molecule, which acts as a "stealth" layer.[12][19] This property reduces non-specific adsorption to proteins and surfaces (like microplate wells), lowering background noise and increasing the signal-to-noise ratio in assays.[12][17] This leads to more reliable and reproducible data.

Ensuring Biocompatibility

Polyethylene glycol is a non-toxic and non-immunogenic polymer, making it an ideal component for tools used in cellular and even in vivo studies.[12][17][20]

Quantitative Data and Physicochemical Properties

The properties of the final conjugate are a composite of its individual components, modulated by the linker.

| Component | Property | Value / Description | Reference |

| Atorvastatin | Molecular Formula | C₃₃H₃₅FN₂O₅ | [4] |

| Molecular Weight | 558.64 g/mol | [4] | |

| Aqueous Solubility | Low (0.63 mg/L) | [14] | |

| Mechanism (Clinical) | HMG-CoA Reductase Inhibitor | [5][6] | |

| PEG3 Linker | Structure | -O(CH₂CH₂)₃- | [21] |

| Key Properties | Hydrophilic, flexible, biocompatible, monodisperse | [13][22] | |

| FITC | Molecular Formula | C₂₁H₁₁NO₅S | [7] |

| Excitation Max (λex) | ~491-495 nm | [7][8] | |

| Emission Max (λem) | ~516-525 nm | [7][8] | |

| Reactive Group | Isothiocyanate (-N=C=S) | [7] |

Application in Research: The KRAS-PDEδ Signaling Axis

Atorvastatin-PEG3-FITC is specifically cited as a tool for studying the interaction between KRAS and PDEδ.[1] Farnesylated KRAS, a key oncogenic driver, requires PDEδ to act as a chaperone, solubilizing it and trafficking it from the Golgi to the plasma membrane where it can initiate downstream signaling. By competitively binding to the farnesyl-binding pocket of PDEδ, Atorvastatin disrupts this interaction, causing KRAS to become mislocalized and inhibiting its signaling cascade. The FITC tag allows researchers to monitor this binding event.

Experimental Protocol: Fluorescence Anisotropy Assay

The Atorvastatin-PEG3-FITC conjugate is an ideal ligand for use in fluorescence anisotropy (or fluorescence polarization) assays to quantify its binding to PDEδ.

Principle: When the small, rapidly tumbling Atorvastatin-PEG3-FITC probe is excited with polarized light, it emits depolarized light, resulting in a low anisotropy value. Upon binding to the much larger PDEδ protein, the rotational speed of the probe slows dramatically. This results in the emission of more polarized light and a significant increase in the anisotropy value.

Materials

-

Atorvastatin-PEG3-FITC (stock solution in DMSO)

-

Recombinant human PDEδ protein

-

Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)

-

Black, low-binding 96- or 384-well microplates

-

Plate reader with fluorescence polarization capabilities (Excitation: 485 nm, Emission: 525 nm)

Methodology

-

Preparation of Reagents :

-

Prepare a serial dilution of the PDEδ protein in Assay Buffer, ranging from a high concentration to zero (buffer only).

-

Prepare a working solution of Atorvastatin-PEG3-FITC in Assay Buffer at a constant low concentration (e.g., 1-10 nM).

-

-

Assay Setup :

-

To each well of the microplate, add the serially diluted PDEδ protein.

-

Add the Atorvastatin-PEG3-FITC working solution to all wells.

-

The final volume in each well should be constant. Include control wells containing only the probe (for minimum anisotropy) and probe with the highest concentration of PDEδ (for maximum anisotropy).

-

-

Incubation :

-

Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

-

-

Measurement :

-

Measure the fluorescence anisotropy/polarization on a compatible plate reader.

-

Data Analysis

-

Plot the measured anisotropy values against the concentration of PDEδ protein.

-

Fit the resulting sigmoidal curve using a non-linear regression model (e.g., one-site binding) to determine the dissociation constant (Kd), which quantifies the binding affinity.

Conclusion

The PEG3 linker in the Atorvastatin-PEG3-FITC conjugate is not a passive component but a critical enabler of its function. By enhancing solubility, providing optimal spatial separation between the active and reporter moieties, and minimizing non-specific interactions, the linker transforms what would be two disparate molecules into a single, highly effective chemical probe. This meticulous design allows researchers to accurately investigate complex biological systems, such as the oncogenic KRAS signaling pathway, with high precision and reliability. The thoughtful integration of the PEG3 linker is a cornerstone of the probe's utility in modern drug discovery and chemical biology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. Atrovastatin-PEG3-FITC | KRAS-PDEδ作用抑制剂 | MCE [medchemexpress.cn]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 8. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 9. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]

- 10. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 11. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 12. chempep.com [chempep.com]

- 13. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 14. Preparation, characterization and in vitro evaluation of atorvastatin nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. farmaciajournal.com [farmaciajournal.com]

- 16. pharmacophorejournal.com [pharmacophorejournal.com]

- 17. adcreview.com [adcreview.com]

- 18. precisepeg.com [precisepeg.com]

- 19. mdpi.com [mdpi.com]

- 20. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. What are PEG Linkers? | BroadPharm [broadpharm.com]

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging with Atorvastatin-PEG3-FITC

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the utilization of Atorvastatin-PEG3-FITC in live-cell imaging applications. This fluorescent probe enables the visualization and tracking of atorvastatin's cellular uptake and subcellular localization, offering insights into its pharmacokinetics and mechanism of action at a cellular level.

Introduction

Atorvastatin is a widely prescribed statin drug that lowers cholesterol levels by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[1] Beyond its lipid-lowering effects, atorvastatin exhibits pleiotropic effects, including modulation of inflammatory responses and angiogenesis, through pathways such as NF-κB and VEGF signaling.[2][3] Atorvastatin-PEG3-FITC is a fluorescent analog of atorvastatin, where the parent molecule is conjugated to a fluorescein isothiocyanate (FITC) fluorophore via a polyethylene glycol (PEG) linker. This modification allows for real-time visualization of the drug's interaction with live cells using fluorescence microscopy.

Product Information

| Product Name | Atorvastatin-PEG3-FITC |

| Appearance | Lyophilized Powder |

| Fluorophore | Fluorescein Isothiocyanate (FITC) |

| Excitation Maximum | ~495 nm[4] |

| Emission Maximum | ~519 nm[4] |

| Storage | Store at -20°C, protected from light. |

Key Applications

-

Cellular Uptake and Distribution: Monitor the real-time uptake and subcellular localization of atorvastatin in various cell types.

-

Drug Screening: High-throughput screening of compounds that may modulate the cellular uptake of atorvastatin.

-

Mechanism of Action Studies: Investigate the colocalization of atorvastatin with specific organelles or cellular structures to elucidate its biological effects.

Signaling Pathways of Interest

Atorvastatin's primary mechanism of action is the inhibition of the HMG-CoA reductase pathway, which has downstream effects on cholesterol biosynthesis. Additionally, atorvastatin has been shown to influence other critical signaling pathways.

Experimental Protocols

The following protocols provide a general guideline for using Atorvastatin-PEG3-FITC in live-cell imaging. Optimization may be required for different cell types and experimental conditions.

I. Reagent Preparation

-

Atorvastatin-PEG3-FITC Stock Solution (1 mM):

-

Allow the lyophilized powder to warm to room temperature.

-

Reconstitute the contents of the vial in high-quality, anhydrous DMSO to create a 1 mM stock solution. For example, if the vial contains 1 mg of the compound with a molecular weight of 1000 g/mol , add 1 mL of DMSO.

-

Mix thoroughly by vortexing until fully dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

-

II. Cell Culture and Staining

This protocol is a starting point and should be optimized for your specific cell line and experimental setup.

References

- 1. HMG-CoA reductase - Wikipedia [en.wikipedia.org]

- 2. Atorvastatin improves peroxisome proliferator-activated receptor signaling in cardiac hypertrophy by preventing nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Atorvastatin reduces vascular endothelial growth factor (VEGF) expression in human non-small cell lung carcinomas (NSCLCs) via inhibition of reactive oxygen species (ROS) production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FluoroFinder [app.fluorofinder.com]

Atorvastatin-PEG3-FITC: Application Notes and Protocols for Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin, a member of the statin class of drugs, is a widely prescribed medication for lowering cholesterol and preventing cardiovascular diseases.[1] Its primary mechanism of action is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] Beyond its lipid-lowering effects, atorvastatin exhibits pleiotropic immunomodulatory and anti-inflammatory properties, making it a subject of intense research in various fields, including oncology and immunology.[5][6][7]

The conjugation of atorvastatin to a polyethylene glycol (PEG) linker and a fluorescein isothiocyanate (FITC) fluorophore, creating Atorvastatin-PEG3-FITC, provides a powerful tool for researchers. This fluorescent probe allows for the direct visualization and quantification of cellular uptake, localization, and target engagement of atorvastatin using flow cytometry. This document provides detailed application notes and protocols for the use of Atorvastatin-PEG3-FITC in flow cytometry-based assays.

Potential Applications in Flow Cytometry

While specific published applications for Atorvastatin-PEG3-FITC are emerging, its use in flow cytometry can be extrapolated from the known cellular effects of atorvastatin. Potential applications include:

-

Cellular Uptake and Internalization Studies: Quantify the uptake of Atorvastatin-PEG3-FITC into different cell types and under various experimental conditions.

-

Target Engagement Assays: Investigate the binding of Atorvastatin-PEG3-FITC to its cellular targets.

-

High-Throughput Screening: Screen compound libraries for molecules that modulate the uptake or binding of atorvastatin.

-

Multiparametric Analysis of Cellular Responses: Combine Atorvastatin-PEG3-FITC with antibody-based staining to simultaneously analyze drug uptake and its effects on cell phenotype, activation status, and signaling pathways.

-

Apoptosis and Cell Cycle Analysis: Correlate the uptake of Atorvastatin-PEG3-FITC with the induction of apoptosis or cell cycle arrest in cancer cell lines.[8][9]

-

Immunophenotyping: Investigate the effects of atorvastatin on different immune cell subsets by combining Atorvastatin-PEG3-FITC staining with antibodies against cell surface markers.[5][6][7][10]

Signaling Pathways

Atorvastatin is known to modulate several key signaling pathways. The ability to track the drug's presence within the cell using Atorvastatin-PEG3-FITC can provide valuable insights into these processes.

HMG-CoA Reductase Pathway

The primary therapeutic effect of atorvastatin is the inhibition of HMG-CoA reductase, which reduces the synthesis of mevalonic acid, a precursor for cholesterol. This leads to a downstream decrease in cholesterol levels.

References

- 1. ovid.com [ovid.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CAS No.: 1440755-31-6; Synonyms: Atrovastatin-PEG3-FITC [chemshuttle.com]

- 4. This compound (CAS No. 1440755-31-6) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 5. Effects of Atorvastatin and Pravastatin on Immune Activation and T-Cell Function in ART-suppressed HIV-1 Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atorvastatin promotes the expansion of myeloid‐derived suppressor cells and attenuates murine colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Atorvastatin on T‐Cell Activation and Apoptosis in Systemic Lupus Erythematosus and Novel Simulated Interactions With C‐Reactive Protein and Interleukin 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Atorvastatin Induces Apoptosis In Vitro and Slows Growth of Tumor Xenografts but Not Polyp Formation in Min Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Competitive Binding Assay with Atorvastatin-PEG3-FITC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin, a member of the statin class of drugs, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3][4][5] Understanding the binding kinetics and affinity of atorvastatin and its analogs to HMG-CoA reductase is crucial for the development of new and improved lipid-lowering therapies. This application note provides a detailed protocol for a competitive binding assay using a fluorescently labeled atorvastatin conjugate, Atorvastatin-PEG3-FITC, to characterize the binding of unlabeled compounds to HMG-CoA reductase.

The assay is based on the principle of fluorescence polarization (FP).[6][7][8][9][10] In this homogenous assay format, a small fluorescently labeled molecule (Atorvastatin-PEG3-FITC) in solution has a low fluorescence polarization value because it rotates rapidly. Upon binding to a much larger molecule, in this case, HMG-CoA reductase, the rotation of the fluorescently labeled molecule is slowed, resulting in a high fluorescence polarization value. When an unlabeled competitor compound is introduced, it displaces the fluorescently labeled atorvastatin from the enzyme's active site. This displacement leads to a decrease in fluorescence polarization, which is proportional to the concentration and affinity of the competitor.

Principle of the Assay

The competitive binding assay quantifies the ability of a test compound to compete with Atorvastatin-PEG3-FITC for the binding site of HMG-CoA reductase. The change in fluorescence polarization is measured to determine the extent of displacement.

Caption: Principle of the competitive binding fluorescence polarization assay.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| Recombinant Human HMG-CoA Reductase | Sigma-Aldrich | CS1090 or similar |

| Atorvastatin-PEG3-FITC | Custom Synthesis | N/A |

| Atorvastatin (unlabeled) | Sigma-Aldrich | PZ0001 or similar |

| Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT) | In-house preparation | N/A |

| 384-well, black, low-volume microplates | Corning | 3573 or similar |

| Plate reader with fluorescence polarization capabilities | e.g., Tecan, BMG Labtech | N/A |

Note: Atorvastatin-PEG3-FITC is a custom reagent. The PEG3 linker provides spacing between atorvastatin and the FITC fluorophore to minimize steric hindrance and potential quenching effects. FITC (Fluorescein isothiocyanate) has an excitation maximum around 495 nm and an emission maximum around 519 nm.[11][12][13][14]

Experimental Protocols

A. Determination of Kd for Atorvastatin-PEG3-FITC

Before performing competitive binding assays, it is essential to determine the dissociation constant (Kd) of the fluorescent ligand (Atorvastatin-PEG3-FITC) for HMG-CoA reductase.

Caption: Workflow for determining the Kd of Atorvastatin-PEG3-FITC.

Protocol:

-

Prepare a serial dilution of HMG-CoA reductase in assay buffer. The concentration range should span from well below to well above the expected Kd.

-

To each well of a 384-well plate, add a fixed concentration of Atorvastatin-PEG3-FITC. A final concentration of 1-5 nM is a good starting point.

-

Add the serially diluted HMG-CoA reductase to the wells. Include wells with only Atorvastatin-PEG3-FITC (no enzyme) for the minimum polarization value and wells with a saturating concentration of the enzyme for the maximum polarization value.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate filters for FITC (Excitation: ~485 nm, Emission: ~520 nm).

-

Plot the fluorescence polarization (in millipolarization units, mP) against the concentration of HMG-CoA reductase.

-

Determine the Kd value by fitting the data to a one-site binding model using non-linear regression analysis.

B. Competitive Binding Assay

Caption: Workflow for the competitive binding assay.

Protocol:

-

Prepare a serial dilution of the unlabeled test compound (and unlabeled atorvastatin as a positive control) in assay buffer.

-

In a 384-well plate, add a fixed concentration of HMG-CoA reductase. The optimal concentration is typically at or near the Kd value determined in the previous experiment.

-

Add a fixed concentration of Atorvastatin-PEG3-FITC to all wells (e.g., 1-5 nM).

-

Add the serially diluted unlabeled competitor to the wells. Include control wells:

-

No competitor: HMG-CoA reductase + Atorvastatin-PEG3-FITC (Maximum polarization).

-

No enzyme: Atorvastatin-PEG3-FITC only (Minimum polarization).

-

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence polarization.

-

Plot the fluorescence polarization (mP) against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that displaces 50% of the fluorescent ligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L] / Kd))

Where:

-

[L] is the concentration of Atorvastatin-PEG3-FITC.

-

Kd is the dissociation constant of Atorvastatin-PEG3-FITC.

-

Data Presentation

The quantitative data from the competitive binding assay should be summarized in a clear and structured table for easy comparison of different test compounds.

Table 1: Competitive Binding Assay Results

| Compound | IC50 (nM) | Ki (nM) |

| Atorvastatin (Control) | 8.5 | 4.2 |

| Compound X | 25.2 | 12.5 |

| Compound Y | 150.8 | 74.9 |

| Compound Z | >10,000 | >4,970 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

HMG-CoA Reductase Signaling Pathway

Atorvastatin exerts its therapeutic effect by inhibiting HMG-CoA reductase, a key enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis.

Caption: Simplified HMG-CoA reductase signaling pathway.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low assay window (small difference between high and low FP values) | Insufficient binding of Atorvastatin-PEG3-FITC to HMG-CoA reductase. | Increase the concentration of HMG-CoA reductase. Optimize buffer conditions (pH, salt concentration). |

| High background fluorescence. | Use black microplates. Check for autofluorescence of competitor compounds. | |

| High variability between replicates | Pipetting errors. | Use calibrated pipettes. Ensure proper mixing. |

| Plate reader instability. | Allow the plate reader to warm up. Check instrument settings. | |

| Incomplete displacement curve | Competitor concentration range is too narrow or not high enough. | Extend the concentration range of the competitor. |

| Competitor is insoluble at higher concentrations. | Check the solubility of the compound in the assay buffer. Use a co-solvent if necessary (e.g., DMSO), ensuring the final concentration does not affect enzyme activity. |

Conclusion

This application note provides a comprehensive protocol for a competitive binding assay using Atorvastatin-PEG3-FITC and HMG-CoA reductase. The fluorescence polarization-based method is a robust, high-throughput compatible assay for screening and characterizing inhibitors of this important drug target. Accurate determination of the binding affinities of novel compounds can significantly aid in the drug discovery and development process for new cholesterol-lowering agents.

References

- 1. Atorvastatin - Wikipedia [en.wikipedia.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Atorvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]

- 7. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 12. Spectrum [FITC (Fluorescein-5-isothiocyanate)] | AAT Bioquest [aatbio.com]

- 13. Fluorescein (FITC) | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. FITC |CAS:3326-32-7 Probechem Biochemicals [probechem.com]

Application Notes and Protocols for Staining Cultured Cells with Atorvastatin-PEG3-FITC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Atorvastatin-PEG3-FITC, a fluorescently labeled derivative of Atorvastatin, for staining cultured cells. This document includes an overview of the mechanism of action, detailed experimental protocols, and data presentation guidelines to facilitate its use in research and drug development.

Introduction

Atorvastatin is a widely prescribed statin medication used to lower cholesterol levels by competitively inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] By reducing cholesterol synthesis in the liver, atorvastatin leads to an upregulation of low-density lipoprotein (LDL) receptors on the cell surface, which in turn increases the uptake of LDL cholesterol from the circulation.[3][5] The conjugation of Atorvastatin with a Polyethylene Glycol (PEG) linker and a Fluorescein Isothiocyanate (FITC) molecule allows for the visualization of its uptake and localization within cultured cells. Atorvastatin-PEG3-FITC has been identified as an inhibitor of the KRAS-PDEδ interaction.[6]

FITC is a commonly used green fluorescent dye that can be excited by a 488 nm laser line and emits at approximately 530 nm.[] It is important to note that FITC fluorescence is sensitive to pH and temperature.[8]

Mechanism of Action & Cellular Uptake

Atorvastatin primarily acts on liver cells (hepatocytes) but also affects other cell types.[1] Its main mechanism involves the inhibition of HMG-CoA reductase, leading to a cascade of events that ultimately reduces plasma cholesterol levels.[2][3][4] The cellular uptake of atorvastatin is mediated by organic anion transporting polypeptides (OATPs), particularly OATP1B1 in the liver.[2] Once inside the cell, Atorvastatin exerts its inhibitory effect on HMG-CoA reductase.

The FITC tag on the Atorvastatin-PEG3-FITC conjugate allows researchers to track its journey into the cell. The expected localization would be in compartments associated with drug uptake and metabolism, and potentially at sites of HMG-CoA reductase activity.

Signaling Pathways Affected by Atorvastatin

Atorvastatin has been shown to modulate several signaling pathways beyond its primary role in cholesterol metabolism. These pleiotropic effects are an active area of research. Some of the key pathways identified include:

-

PI3K/Akt/mTOR Pathway: Atorvastatin has been shown to modulate the PI3K/Akt/mTOR signaling pathway. In some contexts, it can upregulate components of this pathway, which is involved in cell growth, proliferation, and survival.[9] In other cell types, such as leukemia cells, it may inhibit this pathway, leading to apoptosis.[10]

-

TLR4/MYD88/NF-κB Pathway: Studies have indicated that atorvastatin can inhibit this pathway, which is involved in inflammatory responses, thereby inducing apoptosis in certain cancer cells.[10]

-

ERK-Dependent Mitochondrial Pathway: Atorvastatin can induce apoptosis in activated hepatic stellate cells through an ERK-dependent cleavage of Bid and increased activity of caspase-9 and -3.[11]

Experimental Protocols

The following are generalized protocols for staining cultured cells with Atorvastatin-PEG3-FITC. Optimization of parameters such as cell type, probe concentration, and incubation time is highly recommended.

Materials

-

Atorvastatin-PEG3-FITC

-

Cultured cells (e.g., HepG2, MCF7, primary hepatocytes)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Paraformaldehyde (PFA) solution (e.g., 4% in PBS) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium with DAPI (optional, for nuclear counterstaining)

-

Fluorescence microscope with appropriate filter sets for FITC and DAPI

Protocol 1: Staining of Live Cells

This protocol is suitable for observing the uptake and dynamic localization of Atorvastatin-PEG3-FITC in living cells.

-

Cell Seeding: Seed cells in a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and allow them to adhere and grow to the desired confluency (typically 50-70%).

-

Preparation of Staining Solution: Prepare a working solution of Atorvastatin-PEG3-FITC in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically, but a starting range of 1-10 µM is recommended.

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the Atorvastatin-PEG3-FITC staining solution to the cells.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for a predetermined time. Incubation times can range from 30 minutes to several hours, depending on the cell type and experimental goals.

-

Washing: After incubation, gently remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or live-cell imaging solution to remove unbound probe.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels. Use a standard FITC filter set (Excitation/Emission: ~490/525 nm).

Protocol 2: Staining of Fixed Cells

This protocol is suitable for high-resolution imaging and for experiments that require cell fixation and permeabilization, such as co-localization studies with intracellular markers.

-

Cell Seeding and Treatment: Seed cells as described in Protocol 1. Treat the cells with Atorvastatin-PEG3-FITC in complete medium at the desired concentration and for the desired time.

-

Fixation: After treatment, remove the medium and wash the cells once with PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Washing: Wash the cells 2-3 times with PBS to remove the fixative.

-

Permeabilization (Optional): If co-staining with intracellular antibodies, permeabilize the cells with a suitable buffer (e.g., 0.1% Triton X-100 in PBS) for 5-10 minutes at room temperature. Wash 2-3 times with PBS.

-

Counterstaining (Optional): If desired, counterstain the nuclei with DAPI by incubating the cells with a DAPI solution for 5-10 minutes.

-

Washing: Wash the cells 2-3 times with PBS.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets.

Data Presentation

For clear comparison and interpretation of results, all quantitative data should be summarized in structured tables.

| Parameter | Cell Line A (e.g., HepG2) | Cell Line B (e.g., MCF7) | Notes |

| Optimal Staining Concentration | 5 µM | 10 µM | Determined by dose-response experiments to achieve optimal signal-to-noise ratio. |

| Optimal Incubation Time | 2 hours | 4 hours | Determined by time-course experiments to observe maximal uptake. |

| Subcellular Localization | Primarily cytoplasmic, with some perinuclear accumulation. | Diffuse cytoplasmic and some membrane association. | Observed by high-resolution confocal microscopy. |

| Fixation Method | 4% PFA | 4% PFA | Methanol fixation may quench FITC fluorescence. |

Visualizations

Atorvastatin's Core Mechanism of Action

Caption: Atorvastatin inhibits HMG-CoA reductase, reducing cholesterol synthesis and increasing LDL receptor expression.

Experimental Workflow for Staining Cultured Cells

Caption: General workflow for staining cultured cells with Atorvastatin-PEG3-FITC.

Atorvastatin's Influence on the PI3K/Akt/mTOR Signaling Pathway

Caption: Atorvastatin can modulate the PI3K/Akt/mTOR pathway, affecting cell growth and apoptosis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. news-medical.net [news-medical.net]

- 3. What is the mechanism of Atorvastatin Calcium? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]